1,3,5-Trifluoro-2-nitrobenzene (CAS 315-14-0), commonly referred to as 2,4,6-trifluoronitrobenzene, is a highly activated polyfluorinated building block utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials . Characterized by a strongly electron-withdrawing nitro group that activates the three fluorine atoms at the ortho and para positions, this compound is engineered for highly efficient nucleophilic aromatic substitution (SNAr) [1]. It serves as a critical precursor for producing unsymmetrical polyaminobenzenes, azo/azide dyes, and fluorinated polytriarylamines (F-PTAAs) used as hole-transporting materials in OLEDs and perovskite solar cells . Its precise substitution pattern offers a unique balance of extreme reactivity and predictable regiocontrol, making it a staple in both discovery chemistry and industrial materials scale-up [1].
Attempting to substitute 1,3,5-trifluoro-2-nitrobenzene with standard fluoronitrobenzenes (such as 1-fluoro-4-nitrobenzene or 2,4-difluoronitrobenzene) or chlorinated analogs fundamentally compromises both synthetic modularity and reaction kinetics [1]. Mono- and difluorinated analogs lack the requisite number of activated leaving groups to perform sequential, multi-step nucleophilic substitutions, preventing the assembly of highly functionalized, unsymmetrical triaminobenzene cores [2]. Furthermore, chlorinated analogs (e.g., 1,3,5-trichloro-2-nitrobenzene) exhibit significantly lower SNAr reactivity because chlorine is a poorer leaving group in these mechanisms, necessitating harsher reaction conditions that can degrade sensitive functional groups [1]. Consequently, substituting this specific trifluorinated building block leads to increased step counts, lower overall yields, and an inability to achieve the precise electronic tuning required for advanced hole-transporting polymers [2].
The presence of three highly electronegative fluorine atoms synergistically activated by the nitro group drastically accelerates SNAr reaction rates. In standardized enzymatic conjugation assays, 1,3,5-trifluoro-2-nitrobenzene achieved complete conversion in 10 minutes, compared to 25 minutes for 2,4-difluoronitrobenzene and 40 minutes for 2-fluoronitrobenzene [1].
| Evidence Dimension | Reaction time for complete SNAr conjugation |
| Target Compound Data | 10 minutes |
| Comparator Or Baseline | 2,4-difluoronitrobenzene (25 minutes) and 2-fluoronitrobenzene (40 minutes) |
| Quantified Difference | 2.5x faster than the difluoro analog and 4.0x faster than the monofluoro analog |
| Conditions | 37 °C, standardized GST-catalyzed conjugation assay |
Faster kinetics allow for milder reaction conditions, reducing energy consumption and preventing the thermal degradation of sensitive substrates during complex API synthesis.
1,3,5-Trifluoro-2-nitrobenzene allows for the sequential incorporation of up to three different nucleophiles. Because each successive amine substitution introduces an electron-donating group that deactivates the aromatic ring, the reaction can be precisely halted after mono-, di-, or tri-substitution by controlling temperature and equivalents [1]. This is impossible with 2,4-difluoronitrobenzene, which maxes out at two substitutions and offers less kinetic differentiation between steps [1].
| Evidence Dimension | Maximum number of sequential, differentiated SNAr substitutions |
| Target Compound Data | Up to 3 distinct nucleophilic substitutions |
| Comparator Or Baseline | 2,4-difluoronitrobenzene (maximum 2 substitutions) |
| Quantified Difference | Enables the synthesis of fully unsymmetrical 1,2,3,5-tetrasubstituted benzene cores from a single starting material |
| Conditions | Sequential addition of amine nucleophiles with controlled temperature gradients |
Enables the highly modular, step-economic synthesis of complex pharmaceutical building blocks without requiring intermediate purification or protecting group chemistry.
Despite having three activated sites, 1,3,5-trifluoro-2-nitrobenzene exhibits high regioselectivity when reacted with primary amines in non-polar or moderately polar solvents (e.g., THF). Attack occurs preferentially at the sterically hindered ortho position rather than the para position, driven by hydrogen bonding between the incoming amine and the nitro group in the Meisenheimer intermediate [1]. This predictable regiocontrol is superior to unactivated polyhalobenzenes, which yield statistical mixtures [1].
| Evidence Dimension | Regioselectivity of initial amine substitution |
| Target Compound Data | High preference for ortho-substitution (forming 2-amino-4,6-difluoronitrobenzenes) |
| Comparator Or Baseline | Unactivated 1,3,5-trifluorobenzene (yields statistical mixtures) |
| Quantified Difference | Near-quantitative regiocontrol for the ortho-isomer in THF |
| Conditions | Reaction with ammonia or methylamine in THF at low temperatures |
High regioselectivity eliminates the need for costly and time-consuming chromatographic separation of isomers, streamlining industrial scale-up.
The specific 2,4,6-trifluoro substitution pattern is critical for synthesizing fluorinated polytriarylamines (F-PTAAs). When polymerized, the three fluorine atoms per monomer unit provide the exact electron-withdrawing effect needed to lower the HOMO energy level, improving oxidative stability and matching the valence band of perovskite materials . Difluoro- or unfluorinated analogs fail to achieve this optimal energy alignment .
| Evidence Dimension | Suitability for F-PTAA HOMO level tuning |
| Target Compound Data | Achieves deep HOMO levels ideal for high-efficiency perovskite solar cells |
| Comparator Or Baseline | Unfluorinated nitrobenzene or 2,4-difluoronitrobenzene |
| Quantified Difference | Provides the necessary 3:1 fluorine-to-ring ratio per monomer to maximize ambient stability and hole mobility |
| Conditions | Polymerization into F-PTAA hole-transport layers |
Procurement of this exact trifluorinated precursor is mandatory for manufacturing state-of-the-art, high-efficiency organic and perovskite photovoltaics.
1,3,5-Trifluoro-2-nitrobenzene is the premier starting material for manufacturing F-PTAAs, which are utilized as high-performance hole-transporting layers in OLEDs and perovskite solar cells. Its specific fluorination pattern ensures the deep HOMO energy levels required for device stability and efficiency .
Because it supports up to three sequential, regiocontrolled SNAr reactions, this compound is ideal for discovery chemists synthesizing complex, multi-substituted electron-rich nitroaromatics and anilines without relying on lengthy cross-coupling procedures [1].
Following reduction to the corresponding aniline, the trifluorinated core can be converted into diazonium salts or azides. These are critical intermediates for synthesizing azo-dye liquid crystals, photoswitches, and large chromophores via click chemistry for dye-sensitized solar cells (DSSCs) .
The compound is an established precursor for 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines, which are versatile and highly sought-after building blocks in medicinal chemistry for developing next-generation kinase inhibitors and agrochemicals [2].
Irritant